Comparative Orthogonality of Boc Protection vs. Fmoc Protection for Acid-Sensitive Peptide Synthesis
The Boc (tert-butoxycarbonyl) protecting group on this compound provides complete orthogonality to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group [1]. The Boc group is cleaved under acidic conditions (e.g., neat trifluoroacetic acid), whereas Fmoc requires basic conditions (e.g., 20% piperidine in DMF) [1]. This fundamental difference makes the Boc-protected derivative the required choice for peptides that contain base-sensitive modifications (e.g., sulfation, phosphorylation, certain ester linkages) [1].
| Evidence Dimension | Cleavage conditions for N-terminal protection |
|---|---|
| Target Compound Data | Boc group cleaved by acids (e.g., TFA) |
| Comparator Or Baseline | Fmoc group cleaved by bases (e.g., 20% piperidine/DMF) |
| Quantified Difference | Qualitative difference; orthogonal cleavage conditions |
| Conditions | Standard solid-phase peptide synthesis (SPPS) |
Why This Matters
For procurement, this ensures the correct building block is selected for a specific synthetic route, preventing failure due to incompatible chemistry and saving material costs.
- [1] PSI Scientific. (2026, January 30). 多肽合成中的保护基策略:选择与脱除机制解析. View Source
